

# Application Notes and Protocols for AZD3965 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **AZD3965**, a selective inhibitor of monocarboxylate transporter 1 (MCT1), in various mouse xenograft models. The following protocols are based on established preclinical studies and are intended to guide researchers in designing and executing in vivo efficacy studies.

### Introduction

**AZD3965** is a potent and specific inhibitor of MCT1, a key transporter of lactate across the plasma membrane.[1][2] In the context of cancer, many tumor cells exhibit high rates of glycolysis, leading to the production and efflux of lactate. By inhibiting MCT1-mediated lactate transport, **AZD3965** can lead to intracellular lactate accumulation, disruption of tumor metabolism, and subsequent inhibition of tumor growth.[3][4] This document outlines the established dosages, administration routes, and experimental protocols for evaluating the antitumor activity of **AZD3965** in mouse xenograft models.

### **Quantitative Data Summary**

The following tables summarize the key parameters and outcomes from various preclinical studies of **AZD3965** in mouse xenograft models.

Table 1: AZD3965 Dosage and Administration in Mouse Xenograft Models



| Xenograft<br>Model                      | Cell Line | Mouse<br>Strain | AZD3965<br>Dosage    | Administr<br>ation<br>Route | Treatmen<br>t<br>Schedule | Referenc<br>e |
|-----------------------------------------|-----------|-----------------|----------------------|-----------------------------|---------------------------|---------------|
| Small Cell<br>Lung<br>Cancer            | COR-L103  | N/A             | 100 mg/kg            | Oral<br>Gavage<br>(BID)     | 21 days                   | [3][5]        |
| Small Cell<br>Lung<br>Cancer            | H526      | N/A             | Not<br>Specified     | Not<br>Specified            | 7 days                    | [6]           |
| Burkitt's<br>Lymphoma                   | Raji      | SCID            | 100 mg/kg            | Oral<br>Gavage<br>(BID)     | 15-20 days                | [4][7][8]     |
| Burkitt's<br>Lymphoma                   | Raji      | SCID            | 50 mg/kg             | Oral<br>Gavage<br>(BID)     | 5 days                    | [9]           |
| Diffuse<br>Large B-<br>Cell<br>Lymphoma | U2932     | N/A             | 100 mg/kg            | Oral<br>Gavage<br>(BID)     | Not<br>Specified          | [10]          |
| Breast<br>Cancer                        | 4T1       | N/A             | 100 mg/kg            | Intraperiton<br>eal (BID)   | Not<br>Specified          | [2]           |
| Pharmacok<br>inetic<br>Study            | N/A       | BALB/c          | 10, 50, 100<br>mg/kg | IV Injection                | Single<br>Dose            | [1]           |
| Pharmacok<br>inetic<br>Study            | N/A       | BALB/c          | 100 mg/kg            | Oral<br>Gavage              | Single<br>Dose            | [1]           |

Table 2: Efficacy of AZD3965 in Mouse Xenograft Models



| Xenograft<br>Model                | Cell Line | Effect on<br>Tumor Growth             | Change in<br>Intratumor<br>Lactate | Reference  |
|-----------------------------------|-----------|---------------------------------------|------------------------------------|------------|
| Small Cell Lung<br>Cancer         | COR-L103  | Significant reduction in tumor growth | Increased                          | [3][5][11] |
| Small Cell Lung<br>Cancer         | H526      | Delay in tumor<br>growth              | Not Specified                      | [6]        |
| Burkitt's<br>Lymphoma             | Raji      | 85% tumor growth inhibition           | Increased                          | [4][7]     |
| Breast Cancer                     | 4T1       | Reduced tumor volume                  | 1.54-fold increase                 | [2]        |
| Diffuse Large B-<br>Cell Lymphoma | U2932     | Delayed tumor<br>growth               | Not Specified                      | [10]       |

## Experimental Protocols General Mouse Xenograft Protocol

This protocol provides a generalized workflow for establishing a subcutaneous xenograft model and evaluating the efficacy of **AZD3965**.

#### Materials:

- Cancer cell line of interest (e.g., Raji, COR-L103)
- Immunocompromised mice (e.g., SCID, BALB/c nude)
- Matrigel or other appropriate extracellular matrix
- Sterile PBS and cell culture medium
- AZD3965



- Vehicle solution (e.g., 0.5% hydroxypropyl methyl cellulose, 0.1% Tween 80; or 20% w/v cyclodextrin in normal saline)[1][3]
- · Calipers for tumor measurement
- Oral gavage needles or syringes for IV injection

#### Procedure:

- Cell Preparation: Culture cancer cells to the logarithmic growth phase. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS or culture medium and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 0.1 mL).[9]
- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice or three times a week. Calculate tumor volume using the formula: (length × width²) / 2.[3]
- Randomization: Once tumors reach a predetermined size (e.g., 150-250 mm³), randomize the mice into treatment and control groups.[3]
- Drug Preparation and Administration: Prepare a fresh formulation of AZD3965 in the appropriate vehicle on each day of dosing. Administer AZD3965 or vehicle to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., 100 mg/kg, twice daily).
   [3][4]
- Efficacy Assessment: Continue to monitor tumor volume throughout the treatment period. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, lactate concentration analysis, immunohistochemistry).[3]

## **Pharmacokinetic Study Protocol**

This protocol outlines a typical pharmacokinetic study for AZD3965 in mice.

#### Materials:

• Female BALB/c mice[1]



#### AZD3965

- Vehicle solution (e.g., 20% w/v cyclodextrin in normal saline)[1]
- Syringes for IV injection and oral gavage
- Blood collection supplies (e.g., heparinized tubes)
- LC/MS/MS for plasma concentration analysis

#### Procedure:

- Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the study.
- Drug Administration:
  - Intravenous (IV) Injection: Administer AZD3965 via tail vein injection at desired doses
     (e.g., 10, 50, 100 mg/kg).[1]
  - Oral Gavage: Administer AZD3965 orally at the desired dose (e.g., 100 mg/kg).[1]
- Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 6, 8, 12, 24 hours).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Bioanalysis: Determine the concentration of AZD3965 in the plasma samples using a validated LC/MS/MS method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

## Visualizations Signaling Pathway and Experimental Workflow





Click to download full resolution via product page

Caption: Mechanism of action of AZD3965 in a tumor cell.





Click to download full resolution via product page

Caption: Experimental workflow for an AZD3965 mouse xenograft study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetics of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Mice: Potential Enterohepatic Circulation and Target-Mediated Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the Monocarboxylate Transporter 1 inhibitor AZD3965 in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracing Nutrient Flux Following Monocarboxylate Transporter-1 Inhibition with AZD3965 PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of the monocarboxylate transporter 1 inhibitor AZD3965 in small cell lung cancer
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD3965 in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666217#azd3965-dosage-and-administration-in-mouse-xenograft-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com